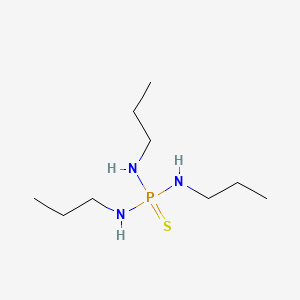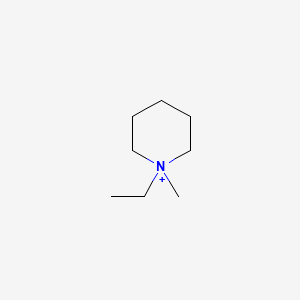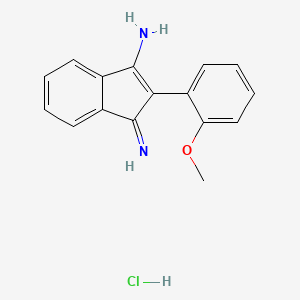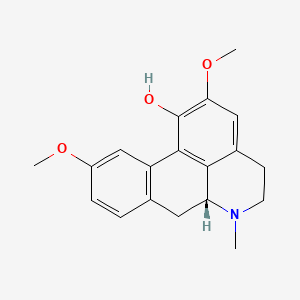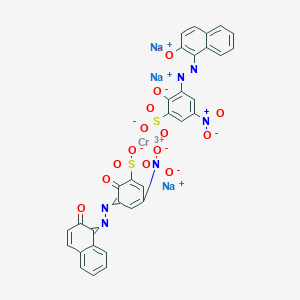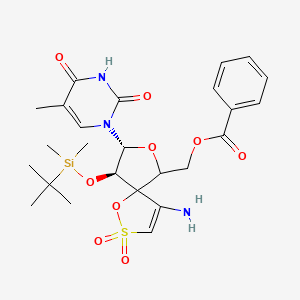
(1-(5'-O-Benzoyl-2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a complex organic molecule It is a derivative of thymine, a nucleobase found in DNA, and is modified with various protective groups and a spiro-linked oxathiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves multiple steps:
Protection of Ribofuranose: The ribofuranose sugar is protected at the 2’ and 5’ positions using tert-butyldimethylsilyl and benzoyl groups, respectively.
Glycosylation: The protected ribofuranose is then glycosylated with thymine to form the nucleoside.
Spirocyclization: The nucleoside undergoes a spirocyclization reaction with 4-amino-1,2-oxathiole-2,2-dioxide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can undergo various chemical reactions, including:
Oxidation: The oxathiole ring can be oxidized to form sulfone derivatives.
Reduction: The oxathiole ring can also be reduced to form thiol derivatives.
Substitution: The protective groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Modified nucleosides with different protective groups.
Applications De Recherche Scientifique
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves its interaction with molecular targets such as enzymes and nucleic acids. The spiro-linked oxathiole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nucleoside moiety can also be incorporated into DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can be compared with other nucleoside analogs and spiro compounds:
Nucleoside Analogs: Compounds like zidovudine and lamivudine, which are used as antiviral drugs.
Spiro Compounds: Molecules like spirooxindoles, which have applications in medicinal chemistry.
The uniqueness of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of a nucleoside with a spiro-linked oxathiole ring, providing a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C25H33N3O9SSi |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C25H33N3O9SSi/c1-15-12-28(23(31)27-20(15)29)21-19(36-39(5,6)24(2,3)4)25(17(26)14-38(32,33)37-25)18(35-21)13-34-22(30)16-10-8-7-9-11-16/h7-12,14,18-19,21H,13,26H2,1-6H3,(H,27,29,31)/t18?,19-,21+,25?/m0/s1 |
Clé InChI |
YWKAPGQUAVZRFC-FDPQJJROSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



